molecular formula C20H25ClN2O2 B6048529 4-chloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide

4-chloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide

Cat. No.: B6048529
M. Wt: 360.9 g/mol
InChI Key: RWCUNSRJIYNZDW-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide is an organic compound that features a benzamide core with various substituents, including a chloro group, a furan ring, and a piperidine ring

Properties

IUPAC Name

4-chloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2/c1-14-9-11-23(12-10-14)18(19-8-3-15(2)25-19)13-22-20(24)16-4-6-17(21)7-5-16/h3-8,14,18H,9-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCUNSRJIYNZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Introduction of the piperidine ring: The piperidine ring is introduced via nucleophilic substitution reactions.

    Coupling with benzamide: The final step involves coupling the furan and piperidine intermediates with a benzamide derivative under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

4-chloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Major products from these reactions depend on the specific reagents and conditions used, often resulting in functionalized derivatives with potential biological activity.

Scientific Research Applications

4-chloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide include:

  • 4-chloro-N-[(5-methylfuran-2-yl)methyl]aniline
  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of 4-chloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide lies in its specific combination of functional groups, which may confer distinct pharmacological properties.

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